molecular formula C10H11N5O2 B12905389 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-35-4

5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12905389
CAS No.: 77961-35-4
M. Wt: 233.23 g/mol
InChI Key: FJQSXGAFOYAOLH-UHFFFAOYSA-N
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Description

5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both pyrimidine and pyridine rings, making it a valuable subject for studies in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridin-3-amine with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, from coatings to catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 5-Amino-2-methoxypyridine
  • 6-Methoxypyridin-3-amine
  • Pyrimidin-4(1H)-one derivatives

Comparison: Compared to similar compounds, 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one stands out due to its dual-ring structure, which imparts unique chemical and biological properties. This duality allows for more diverse interactions and applications, making it a compound of significant interest in various research fields.

Properties

CAS No.

77961-35-4

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

5-amino-2-[(6-methoxypyridin-3-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O2/c1-17-8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16)

InChI Key

FJQSXGAFOYAOLH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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